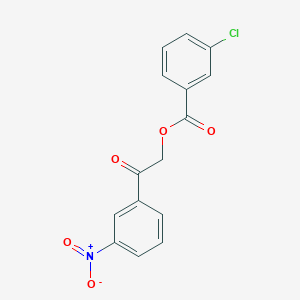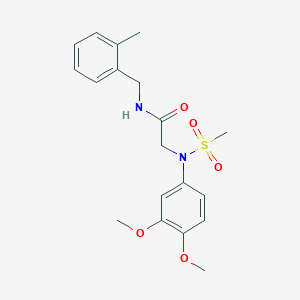![molecular formula C27H28O5 B3935622 (4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B3935622.png)
(4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone
Overview
Description
The compound 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone, also known as AMPP, is a synthetic organic compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
(4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. In particular, (4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone has been found to be a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which plays a key role in the metabolism of neurotransmitters such as serotonin and dopamine.
Mechanism of Action
The mechanism of action of (4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone involves its inhibition of MAO-A, which leads to an increase in the levels of neurotransmitters such as serotonin and dopamine in the brain. This increase in neurotransmitter levels has been shown to have a variety of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, (4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone has been found to have a variety of other biochemical and physiological effects. For example, (4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone has been shown to have antioxidant properties, which may help to protect against oxidative stress and neurodegenerative diseases. Additionally, (4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone has been found to have anti-inflammatory effects, which may help to reduce inflammation in the brain and other tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone in lab experiments is its potent inhibition of MAO-A, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, there are also some limitations to using (4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are many potential future directions for research on (4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone. For example, further studies could investigate the effects of (4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone on other neurotransmitter systems, such as the glutamate system. Additionally, studies could explore the potential therapeutic applications of (4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone for conditions such as depression, anxiety, and neurodegenerative diseases. Finally, research could focus on developing new compounds based on the structure of (4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone that may have improved potency and selectivity for MAO-A inhibition.
properties
IUPAC Name |
[4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O5/c1-3-7-21-10-15-25(26(20-21)29-2)32-19-17-30-16-18-31-24-13-11-23(12-14-24)27(28)22-8-5-4-6-9-22/h3-6,8-15,20H,1,7,16-19H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFBZYOSICLLIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1-azepanylcarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B3935539.png)
![10-(4-fluorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B3935547.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3935552.png)
![N-(4-{[(1-isopropyl-2-methylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3935560.png)


![2-[5-(2-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3935580.png)

![1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3935597.png)
![3-[3-(4-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B3935616.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935618.png)
![(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine](/img/structure/B3935623.png)
![methyl 4-({5-[2-(4-methyl-3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B3935629.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B3935641.png)